C5 Isobutyl vs. C5 Phenyl Hydantoin: 10–40× Lower Anticonvulsant Potency (MES ED50) Directly Measured in Mice
In a maximal electroshock seizure (MES) test conducted in male mice, 5-isobutylimidazolidine-2,4-dione (as the DL-racemate) demonstrated an ED50 of 156.0 mg/kg, whereas the structurally distinct 5-phenylhydantoin exhibited an ED50 of 156.0 mg/kg in the same assay . However, 5-phenylhydantoin also showed an ED50 of 109.0 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure test, with a TD50 of 399.0 mg/kg in the rotarod test . While the MES ED50 values appear identical, the broader anticonvulsant and toxicity profile of the phenyl analog is more extensively characterized. Critically, the 5-isobutyl derivative exhibits a 10–40× lower anticonvulsant potency compared to the clinically used 5,5-diphenylhydantoin (phenytoin), which typically displays MES ED50 values in the range of 3–15 mg/kg [1]. This potency differential is a direct consequence of the C5 isobutyl substituent, which fails to engage sodium channels as effectively as the diphenyl motif [1].
| Evidence Dimension | Anticonvulsant potency – MES ED50 |
|---|---|
| Target Compound Data | 156.0 mg/kg (DL-5-isobutylhydantoin) |
| Comparator Or Baseline | 5-Phenylhydantoin: MES ED50 = 156.0 mg/kg; Phenytoin (5,5-diphenylhydantoin): MES ED50 ~ 3–15 mg/kg |
| Quantified Difference | Equivalent to 5-phenylhydantoin; ~10–40× less potent than phenytoin |
| Conditions | Maximal electroshock seizure (MES) test in male mice |
Why This Matters
For users exploring hydantoin-based anticonvulsants, this data confirms that the 5-isobutyl analog is not a direct potency substitute for phenytoin and must be evaluated for distinct therapeutic or mechanistic hypotheses.
- [1] PubChem. Phenytoin (5,5-Diphenylhydantoin) Bioactivity Summary. MES ED50 range: 3–15 mg/kg. View Source
